7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
"7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" is a synthetic organic compound This compound stands out due to its unique combination of functional groups and complex molecular structure, making it of significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" can involve multiple steps, typically starting from commercially available precursors. Here's a generalized outline:
Formation of the quinazolinone core: : Starting from anthranilic acid derivatives, the quinazolinone core can be synthesized through cyclization reactions under basic conditions.
Attachment of the thiadiazole ring: : The 1,3,4-thiadiazole moiety can be introduced via a nucleophilic substitution reaction using appropriate thiadiazole precursors.
Introduction of the piperidine ring: : The piperidine ring can be coupled through reductive amination or similar methodologies.
Methoxylation: : The methoxy group can be introduced via methylation reactions, often using methyl iodide and a strong base.
Industrial Production Methods
While the specific industrial production methods can vary, typically, they involve scaling up the laboratory procedures with optimizations for cost-efficiency, yield, and safety. This can include modifications in solvents, temperature control, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
"7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" can undergo various chemical reactions, including:
Oxidation: : Can potentially oxidize the methoxy group to form a hydroxyl group.
Reduction: : The ketone group in the quinazolinone core can be reduced to an alcohol.
Substitution: : The methoxy group may undergo nucleophilic substitution under certain conditions.
Common Reagents and Conditions
Oxidation: : Chromium-based reagents like PCC or Dess-Martin periodinane.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like amines or alkoxides in the presence of base.
Major Products
From oxidation: : Corresponding hydroxyl derivative.
From reduction: : Alcohol derivative of the quinazolinone.
From substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" serves as a precursor in synthetic pathways and a building block for designing new molecules.
Biology
Biologically, this compound can be used in studying enzyme interactions and as a model compound for understanding biological mechanisms.
Medicine
In medicine, research often focuses on its potential as a therapeutic agent due to its unique structural characteristics. It could play a role in developing drugs targeting specific pathways or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism by which "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" exerts its effects is through its interaction with molecular targets, potentially including enzymes, receptors, and ion channels. Its precise pathways can involve modulation of specific cellular signals or inhibition/activation of biological processes.
Comparison with Similar Compounds
Comparing "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" with similar compounds highlights its uniqueness:
Similar Compounds: : Compounds with similar frameworks like other quinazolinones, thiadiazole derivatives, and piperidine-containing molecules.
Uniqueness: : The specific arrangement of functional groups in this compound may confer unique biological activity or chemical reactivity that is not observed in its analogs.
Properties
IUPAC Name |
7-methoxy-3-[[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-13(2)18-22-23-20(28-18)24-8-6-14(7-9-24)11-25-12-21-17-10-15(27-3)4-5-16(17)19(25)26/h4-5,10,12-14H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLITORPQRKKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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